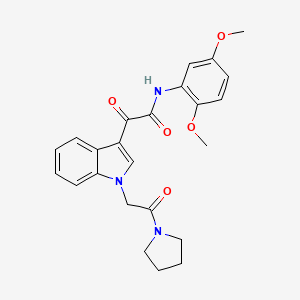![molecular formula C8H14F3N3O2 B2949790 N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide CAS No. 2288716-05-0](/img/structure/B2949790.png)
N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1Z)-1-Amino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide, also known as ATEC, is a chemical compound that has been extensively studied in scientific research. This compound has shown promising results in various areas of research, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide's mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes that are essential for cancer cell survival and replication. Specifically, this compound has been shown to inhibit the activity of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are enzymes involved in DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. Additionally, this compound has been found to inhibit angiogenesis (the formation of new blood vessels), which is a process that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide in lab experiments is its potency against cancer cells and viruses. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for further research. However, one limitation of this compound is its low solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential use in other areas of research, such as neurodegenerative diseases and inflammation. Finally, the development of more water-soluble derivatives of this compound may improve its effectiveness in certain applications.
Méthodes De Synthèse
The synthesis of N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide involves the reaction between N-methylcarbohydrazide and 1,1,1-trifluoro-2-iodoethene, followed by the reaction with tert-butanol and sodium hydride. This process yields this compound as a white solid with a melting point of 132-134°C.
Applications De Recherche Scientifique
N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide has been studied extensively for its potential use in medicinal chemistry and drug discovery. It has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown potential as an antiviral agent against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propriétés
IUPAC Name |
tert-butyl N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N3O2/c1-7(2,3)16-6(15)14(4)13-5(12)8(9,10)11/h1-4H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBYNXJGXSBKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N=C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)/N=C(/C(F)(F)F)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2949712.png)
![Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2949714.png)
![N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2949715.png)
![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one](/img/structure/B2949717.png)

![Prop-2-enyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2949724.png)
![2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2949725.png)
![(Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2949726.png)


